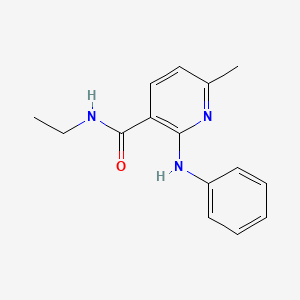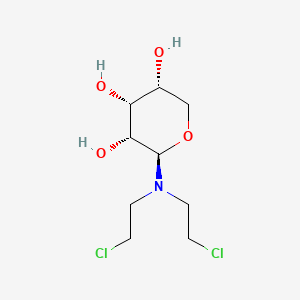
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a ribopyranose ring structure with a bis(2-chloroethyl)amino group attached to the 1-deoxy position. The beta-D- configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- typically involves the following steps:
Starting Material: The synthesis begins with a ribopyranose derivative.
Functional Group Modification: The hydroxyl group at the 1-position is replaced with a bis(2-chloroethyl)amino group through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is scaled up using optimized reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, leading to different derivatives.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- exerts its effects involves the interaction of the bis(2-chloroethyl)amino group with molecular targets. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, alpha-D-: Similar structure but different stereochemistry.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, gamma-D-: Another stereoisomer with distinct properties.
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, delta-D-: Yet another stereoisomer.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-, beta-D- is unique due to its specific beta-D- configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its alpha-D-, gamma-D-, and delta-D- counterparts.
Propiedades
Número CAS |
74427-65-9 |
|---|---|
Fórmula molecular |
C9H17Cl2NO4 |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[bis(2-chloroethyl)amino]oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17Cl2NO4/c10-1-3-12(4-2-11)9-8(15)7(14)6(13)5-16-9/h6-9,13-15H,1-5H2/t6-,7-,8-,9-/m1/s1 |
Clave InChI |
FUWBATHSWYDOFQ-FNCVBFRFSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H]([C@@H](O1)N(CCCl)CCCl)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)N(CCCl)CCCl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
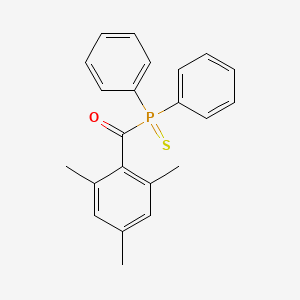
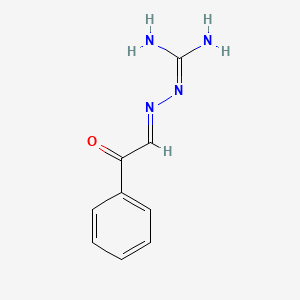
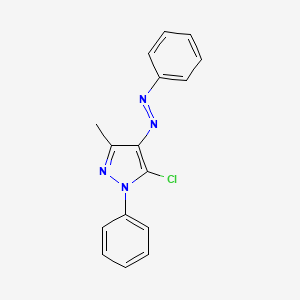
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
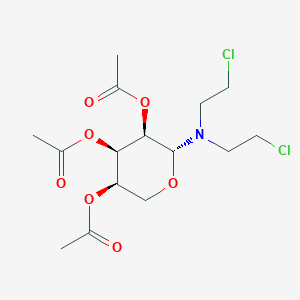
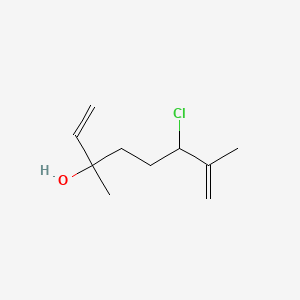
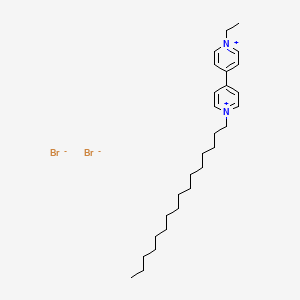
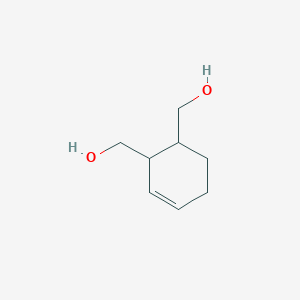
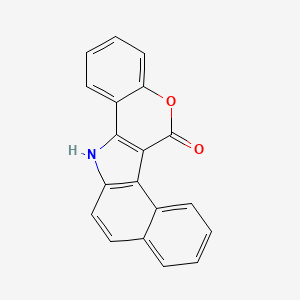
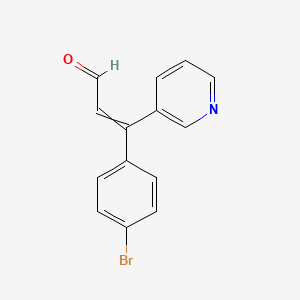
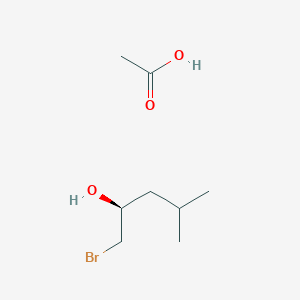
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
